molecular formula C18H18F2N4O3S B10972828 1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B10972828
M. Wt: 408.4 g/mol
InChI Key: BSNKUIPPHSFRLO-UHFFFAOYSA-N
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Description

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with difluoromethyl and hydroxy groups, and a pyrimidine ring substituted with a methoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl and hydroxy groups, and the coupling of the pyrazole and pyrimidine rings.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of Difluoromethyl and Hydroxy Groups: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide, while the hydroxy group can be introduced through hydroxylation reactions.

    Coupling of Pyrazole and Pyrimidine Rings: The final step involves the coupling of the pyrazole ring with the pyrimidine ring, which can be achieved through nucleophilic substitution reactions using appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a hydroxy compound

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazole and pyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The difluoromethyl and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, while the pyrazole and pyrimidine rings can interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone
  • **this compound

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical properties that differentiate it from other similar compounds. These properties include its ability to undergo specific chemical reactions and its potential interactions with biological targets.

Properties

Molecular Formula

C18H18F2N4O3S

Molecular Weight

408.4 g/mol

IUPAC Name

1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C18H18F2N4O3S/c1-11-9-18(26,16(19)20)24(23-11)15(25)10-28-17-21-8-7-14(22-17)12-3-5-13(27-2)6-4-12/h3-8,16,26H,9-10H2,1-2H3

InChI Key

BSNKUIPPHSFRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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